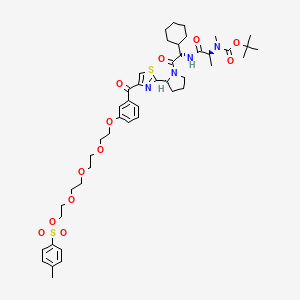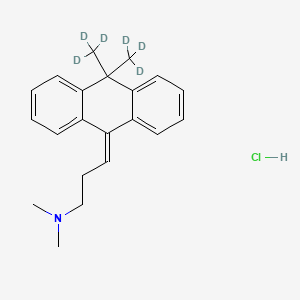
Melitracen-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melitracen-d6 Hydrochloride is a deuterated form of Melitracen Hydrochloride, a tricyclic antidepressant. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies. Melitracen itself is known for its efficacy in treating depression and anxiety by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Melitracen-d6 Hydrochloride involves the deuteration of Melitracen. The process typically starts with the preparation of 10,10-dimethyl-d6-9(10H)-anthracenylidene, followed by its reaction with N,N-dimethyl-1-propanamine. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced techniques such as High-Performance Liquid Chromatography (HPLC) is common to verify the product’s quality.
化学反应分析
Types of Reactions: Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may regenerate the parent hydrocarbon.
科学研究应用
Melitracen-d6 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: It helps in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Helps in studying the interaction of Melitracen with biological targets.
Medical Research: Used in the development of new antidepressant drugs and understanding their mechanisms.
作用机制
Melitracen-d6 Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The molecular targets include the norepinephrine transporter and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters.
相似化合物的比较
Imipramine: Another tricyclic antidepressant with similar mechanisms but different chemical structure.
Amitriptyline: Known for its efficacy in treating depression, similar to Melitracen but with different side effect profiles.
Fluotracen: A related compound with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness of Melitracen-d6 Hydrochloride: The uniqueness of this compound lies in its deuter
属性
分子式 |
C21H26ClN |
|---|---|
分子量 |
333.9 g/mol |
IUPAC 名称 |
3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3; |
InChI 键 |
RADLXCPDUXFGFF-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


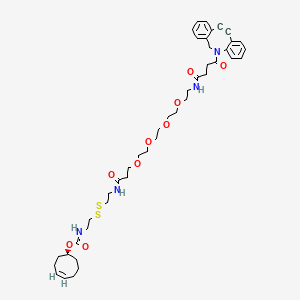
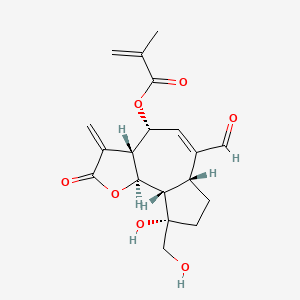
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
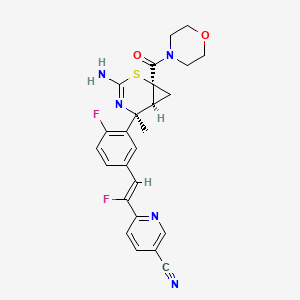
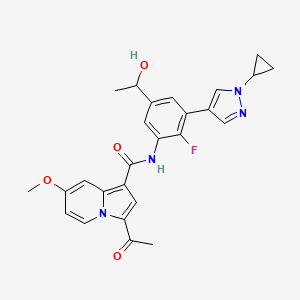


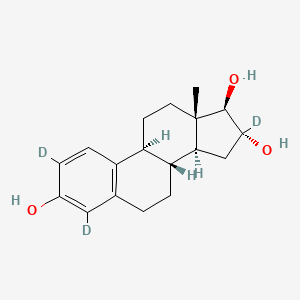

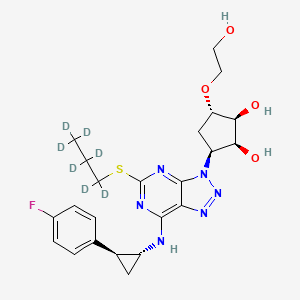
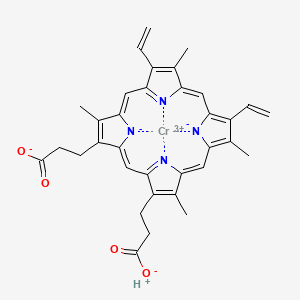
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

